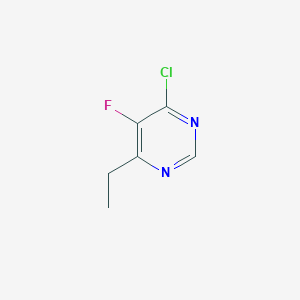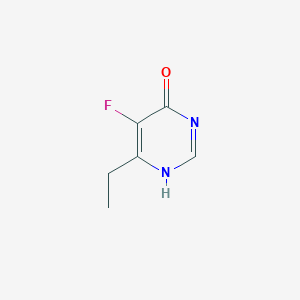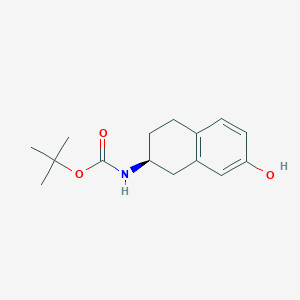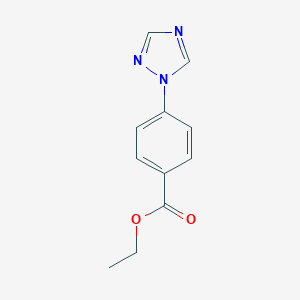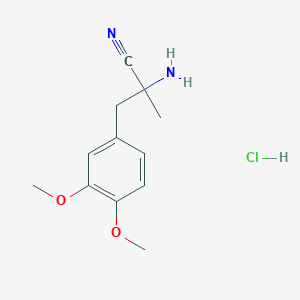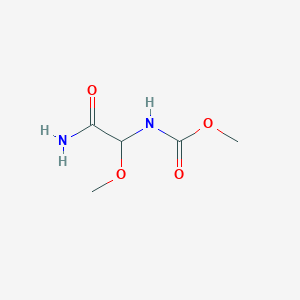![molecular formula C5H10N2S B125704 3-Methyl-[1,3]thiazinan-2-ylideneamine CAS No. 153068-59-8](/img/structure/B125704.png)
3-Methyl-[1,3]thiazinan-2-ylideneamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methyl-[1,3]thiazinan-2-ylideneamine is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications. This compound is a thiazolidine-2,4-dione derivative and is known for its ability to act as a potent inhibitor of various enzymes and receptors.
Wirkmechanismus
The mechanism of action of 3-Methyl-[1,3]thiazinan-2-ylideneamine involves its ability to bind to the active site of enzymes and receptors, thereby inhibiting their activity. This compound has been reported to exhibit both competitive and non-competitive inhibition against various enzymes and receptors, depending on the specific target.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of 3-Methyl-[1,3]thiazinan-2-ylideneamine have been extensively studied in vitro and in vivo. This compound has been reported to exhibit potent anti-diabetic, anti-cancer, and anti-inflammatory effects in various animal models. It has also been shown to improve insulin sensitivity, reduce blood glucose levels, and inhibit tumor growth in various cancer cell lines.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 3-Methyl-[1,3]thiazinan-2-ylideneamine in lab experiments is its potent inhibitory activity against various enzymes and receptors. This compound can be used to study the roles of these enzymes and receptors in various diseases and to develop new therapeutic agents. However, one of the limitations of using this compound is its potential toxicity and side effects, which may limit its clinical applications.
Zukünftige Richtungen
There are several future directions for the research and development of 3-Methyl-[1,3]thiazinan-2-ylideneamine. One potential direction is to study its potential applications in the treatment of various diseases, including diabetes, cancer, and inflammation. Another direction is to develop new derivatives and analogs of this compound with improved potency and selectivity against specific targets. Additionally, further studies are needed to investigate the potential toxicity and side effects of this compound in vivo and to develop new delivery methods for its clinical applications.
In conclusion, 3-Methyl-[1,3]thiazinan-2-ylideneamine is a promising compound with potent inhibitory activity against various enzymes and receptors. Its potential applications in the treatment of various diseases make it an attractive target for further research and development. However, further studies are needed to fully understand its mechanism of action, biochemical and physiological effects, and potential toxicity and side effects.
Synthesemethoden
The synthesis of 3-Methyl-[1,3]thiazinan-2-ylideneamine involves the reaction of 2-methyl-3-oxobutanoic acid with thiosemicarbazide in the presence of a base such as sodium hydroxide. The resulting product is then treated with acetic anhydride to obtain the final compound. This synthesis method has been reported to yield high purity and good yields of 3-Methyl-[1,3]thiazinan-2-ylideneamine.
Wissenschaftliche Forschungsanwendungen
3-Methyl-[1,3]thiazinan-2-ylideneamine has been extensively studied for its potential applications in various fields of scientific research. It has been reported to exhibit potent inhibitory activity against various enzymes and receptors, including aldose reductase, α-glucosidase, and dipeptidyl peptidase-IV. These enzymes and receptors are known to play important roles in various diseases, including diabetes, cancer, and inflammation.
Eigenschaften
CAS-Nummer |
153068-59-8 |
|---|---|
Produktname |
3-Methyl-[1,3]thiazinan-2-ylideneamine |
Molekularformel |
C5H10N2S |
Molekulargewicht |
130.21 g/mol |
IUPAC-Name |
3-methyl-1,3-thiazinan-2-imine |
InChI |
InChI=1S/C5H10N2S/c1-7-3-2-4-8-5(7)6/h6H,2-4H2,1H3 |
InChI-Schlüssel |
BLTMKFBJBMBESG-UHFFFAOYSA-N |
SMILES |
CN1CCCSC1=N |
Kanonische SMILES |
CN1CCCSC1=N |
Synonyme |
2H-1,3-Thiazin-2-imine,3,4,5,6-tetrahydro-3-methyl-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



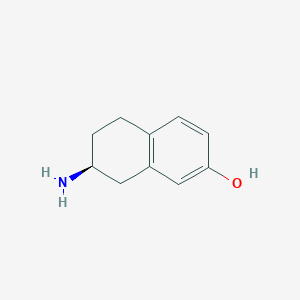
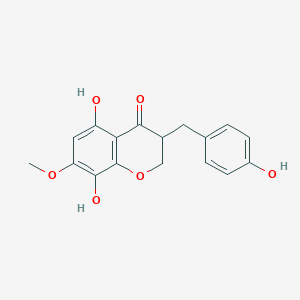
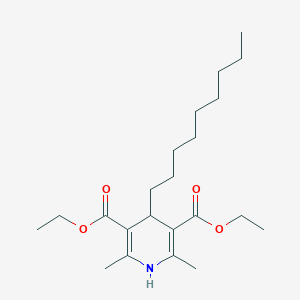
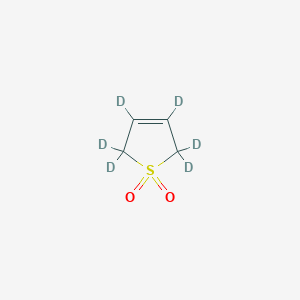
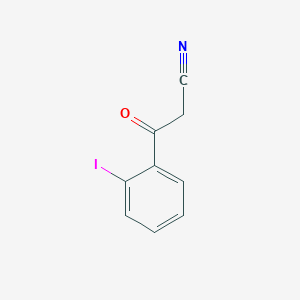
![tert-butyl N-[(3S)-thiolan-3-yl]carbamate](/img/structure/B125633.png)
